Fluorescent Red Mega 485 NHS-Ester: A Technical Guide to its Principle of Action and Application
Fluorescent Red Mega 485 NHS-Ester: A Technical Guide to its Principle of Action and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles and practical applications of Fluorescent Red Mega 485 NHS-ester, a versatile tool in biological research and drug development. This document provides a comprehensive overview of its mechanism of action, key photophysical properties, and detailed protocols for its use in labeling biomolecules.
Core Principle of Action: Covalent Labeling of Biomolecules
Fluorescent Red Mega 485 NHS-ester is an amine-reactive fluorescent dye designed for the covalent labeling of proteins, antibodies, peptides, and other biomolecules containing primary amino groups.[1] The core of its functionality lies in the N-hydroxysuccinimide (NHS) ester group.
The labeling reaction is a nucleophilic acyl substitution where the primary amine group on the target biomolecule attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently attaching the fluorophore to the biomolecule, and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient under slightly basic conditions (pH 7-9), where the primary amines are deprotonated and thus more nucleophilic.
A key characteristic of the Mega series of dyes, including Fluorescent Red Mega 485, is its exceptionally large Stokes shift, which is the difference between the excitation and emission maxima.[1] This property is highly advantageous for multicolor imaging techniques as it minimizes spectral overlap between different fluorophores, allowing for clearer and more accurate simultaneous detection. The dye can be excited by common light sources, such as argon lasers, that are also used for other popular fluorophores like fluorescein.
Figure 1: Covalent labeling reaction of Fluorescent Red Mega 485 NHS-ester.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₃N₃O₉S | [2][3] |
| Molecular Weight | 599.65 g/mol | [2][3] |
| Excitation Maximum (λex) | 482 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0) | |
| Emission Maximum (λem) | 559 nm (in 0.1 M phosphate buffer, pH 7.0) | |
| Stokes Shift | 77 nm | Calculated |
| Molar Extinction Coefficient (ε) | Not available | |
| Fluorescence Quantum Yield (Φ) | Not available | |
| Recommended Storage | -20°C, protected from light | [3] |
Detailed Experimental Protocols
This section provides a detailed methodology for labeling proteins with Fluorescent Red Mega 485 NHS-ester, followed by a purification protocol.
Protein Labeling Protocol
Materials:
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Fluorescent Red Mega 485 NHS-ester
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Protein to be labeled (in an amine-free buffer such as PBS, HEPES, or bicarbonate)
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
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Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
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Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
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Microcentrifuge tubes
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Pipettes and tips
Procedure:
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Prepare the Protein Solution:
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Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
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Prepare the Dye Stock Solution:
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Immediately before use, dissolve the Fluorescent Red Mega 485 NHS-ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL. The NHS-ester is moisture-sensitive and will hydrolyze in the presence of water, so it is crucial to use anhydrous solvents.
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Determine the Dye-to-Protein Molar Ratio:
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The optimal molar ratio of dye to protein for labeling depends on the specific protein and the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the dye.
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Perform the Labeling Reaction:
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Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
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Incubate the reaction for 1 hour at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C for a longer duration (e.g., 2-4 hours).
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Quench the Reaction:
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Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. This will react with any unreacted NHS-ester and stop the labeling process.
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Incubate for an additional 30 minutes at room temperature.
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Purification of the Labeled Protein
It is essential to remove the unreacted dye from the labeled protein to ensure accurate downstream applications. Gel filtration chromatography is a commonly used method for this purpose.
Materials:
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Size-exclusion chromatography column (e.g., Sephadex G-25)
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Elution buffer (e.g., PBS)
Procedure:
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Equilibrate the Column:
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Equilibrate the size-exclusion column with the elution buffer according to the manufacturer's instructions.
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Apply the Sample:
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Carefully load the quenched reaction mixture onto the top of the column.
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Elute the Labeled Protein:
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Elute the sample with the elution buffer. The larger, labeled protein will pass through the column more quickly and elute first, while the smaller, unreacted dye molecules will be retained and elute later.
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Collect Fractions:
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Collect fractions and monitor the absorbance at 280 nm (for protein) and 482 nm (for the dye) to identify the fractions containing the purified, labeled protein.
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Pool and Store:
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Pool the fractions containing the labeled protein. The purified conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage.
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